Trifluoroacetic acid--1-oxo-1lambda~5~-pyridine (1/1)
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Overview
Description
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is a chemical compound that combines the properties of trifluoroacetic acid and a pyridine derivative. Trifluoroacetic acid is known for its strong acidity and is widely used in organic chemistry. The pyridine derivative in this compound adds unique characteristics that make it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve:
Electrofluorination: CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl
Hydrolysis: CF₃COF + H₂O → CF₃COOH + HF
An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) exerts its effects involves its strong acidity and the electron-withdrawing properties of the trifluoromethyl group. These characteristics enhance the compound’s reactivity and stability. The pyridine ring can interact with various molecular targets, influencing pathways involved in chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and used in organic synthesis.
Pyridine: A basic heterocyclic compound used as a solvent and reagent in organic chemistry.
Trifluoroethanol: A fluorinated alcohol with unique solvent properties.
Uniqueness
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is unique due to the combination of trifluoroacetic acid’s strong acidity and the versatile reactivity of the pyridine ring. This dual functionality makes it valuable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
58851-55-1 |
---|---|
Molecular Formula |
C7H6F3NO3 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H5NO.C2HF3O2/c7-6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H;(H,6,7) |
InChI Key |
IKPRVRINEQVWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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